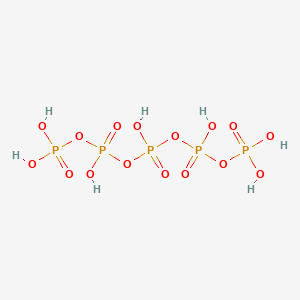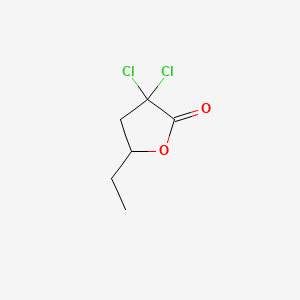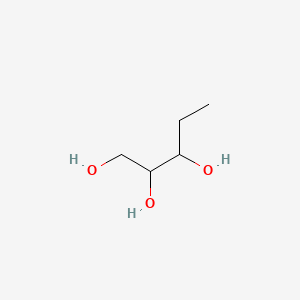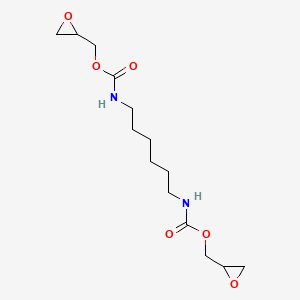
Pentaphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaphosphoric acid is a polyphosphoric acid with the chemical formula H₆P₅O₁₆ It is a strong acid known for its high reactivity and ability to form stable complexes with various metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentaphosphoric acid can be synthesized through the controlled hydrolysis of phosphorus pentoxide (P₂O₅) in the presence of water. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction is as follows: [ \text{P}_2\text{O}_5 + 3\text{H}_2\text{O} \rightarrow \text{H}_6\text{P}5\text{O}{16} ]
Industrial Production Methods
In industrial settings, this compound is produced by the thermal dehydration of orthophosphoric acid (H₃PO₄). This process involves heating orthophosphoric acid to high temperatures, leading to the formation of polyphosphoric acids, including this compound. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pentaphosphoric acid undergoes various chemical reactions, including:
Condensation Reactions: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form orthophosphoric acid and other lower polyphosphoric acids.
Complexation: It forms stable complexes with metal ions, which are useful in various applications.
Common Reagents and Conditions
Alcohols: Used in esterification reactions.
Water: Used in hydrolysis reactions.
Metal Salts: Used in complexation reactions.
Major Products
Esters: Formed from condensation reactions with alcohols.
Orthophosphoric Acid: Formed from hydrolysis.
Metal Complexes: Formed from reactions with metal salts.
Scientific Research Applications
Pentaphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various organic and inorganic compounds.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of flame retardants, corrosion inhibitors, and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of pentaphosphoric acid involves its ability to donate protons (H⁺ ions) and form stable complexes with metal ions. This proton-donating ability makes it a strong acid, capable of catalyzing various chemical reactions. The formation of metal complexes is facilitated by the multiple oxygen atoms in its structure, which can coordinate with metal ions, stabilizing them and enhancing their reactivity.
Comparison with Similar Compounds
Similar Compounds
Orthophosphoric Acid (H₃PO₄): A simpler phosphoric acid with fewer phosphorus atoms.
Pyrophosphoric Acid (H₄P₂O₇): Contains two phosphorus atoms and is less complex than pentaphosphoric acid.
Triphosphoric Acid (H₅P₃O₁₀): Contains three phosphorus atoms and is an intermediate between orthophosphoric acid and this compound.
Uniqueness
This compound is unique due to its higher phosphorus content and ability to form more complex structures compared to simpler phosphoric acids. This makes it particularly useful in applications requiring strong acidity and complexation capabilities.
Properties
CAS No. |
12395-97-0 |
|---|---|
Molecular Formula |
H7O16P5 |
Molecular Weight |
417.92 g/mol |
IUPAC Name |
bis[hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/H7O16P5/c1-17(2,3)13-19(7,8)15-21(11,12)16-20(9,10)14-18(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H2,1,2,3)(H2,4,5,6) |
InChI Key |
QTPILKSJIOLICA-UHFFFAOYSA-N |
Canonical SMILES |
OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N-[(3S)-3-tert-butyloctyl]octadecan-1-amine](/img/structure/B12657238.png)




